Dillapiole

Catalog No.
S563134
CAS No.
484-31-1
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dillapiole

CAS Number

484-31-1

Product Name

Dillapiole

IUPAC Name

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3

InChI Key

LIKYNOPXHGPMIH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1CC=C)OCO2)OC

Synonyms

1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene, 2-methyl-5-(1-methylethenyl)-1,3-benzodioxole, 5-allyl 6,7-dimethoxy 1,3-benzodioxole, dillapiol, dillapiole

Canonical SMILES

COC1=C(C2=C(C=C1CC=C)OCO2)OC

Dillapiole is an organic compound classified as a phenylpropanoid, primarily found in the essential oils of various plants, notably Piper aduncum and dill (Anethum graveolens). It is structurally related to apiole, differing by the position of a methoxy group on the benzene ring. This compound is recognized for its characteristic aroma and is utilized in various applications, including perfumery and as a flavoring agent. Dillapiole exhibits diverse biological activities, making it a subject of interest in pharmacological research .

Typical of phenylpropenes. Key reactions include:

  • Reduction: Dillapiole can be reduced to its derivatives, such as di-hydrodillapiole, through catalytic hydrogenation.
  • Isomerization: This process can lead to the formation of structural analogues by rearranging the molecular structure without changing the molecular formula.
  • Methylation: The introduction of methyl groups can modify its properties and enhance biological activity.

These reactions are significant for synthesizing semisynthetic analogues that may exhibit improved pharmacological properties .

Dillapiole has demonstrated notable biological activities, including:

  • Anti-inflammatory Effects: Studies indicate that dillapiole has moderate anti-inflammatory properties, inhibiting edema in animal models. It acts on neutrophils, modulating calcium flux and chemotaxis, suggesting potential for developing new anti-inflammatory agents .
  • Antimicrobial Activity: The compound exhibits effectiveness against various pathogens, including fungi and bacteria, highlighting its potential as a natural preservative or therapeutic agent .
  • Antileishmanial Activity: Dillapiole has shown inhibitory effects against Leishmania species, indicating its potential use in treating leishmaniasis .

Dillapiole can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves steam distillation of essential oils from Piper aduncum or dill.
  • Semisynthetic Approaches: Chemical modifications such as reduction and isomerization are employed to create analogues with enhanced biological activity. For instance, di-hydrodillapiole is synthesized through catalytic reduction of dillapiole .
  • Biosynthesis: Research has identified specific enzymes involved in the biosynthesis of dillapiole from precursor compounds within plants, providing insight into natural production pathways .

Dillapiole has various applications across multiple fields:

  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a candidate for drug development.
  • Agriculture: Used as a natural pesticide due to its insecticidal properties.
  • Food Industry: Employed as a flavoring agent and preservative in food products.
  • Cosmetics and Fragrances: Its aromatic qualities make it suitable for use in perfumes and personal care products .

Research has explored the interactions of dillapiole with other compounds:

  • Synergistic Effects with Insecticides: Dillapiole enhances the efficacy of certain insecticides like pyrethrins by inhibiting metabolic pathways in insects, potentially increasing pest control effectiveness .
  • Combination Therapies: Studies suggest that dillapiole may work synergistically with other anti-inflammatory agents, enhancing therapeutic outcomes in inflammatory conditions .

Dillapiole shares structural similarities with several other phenylpropenes. Here are some comparable compounds:

CompoundStructure SimilarityBiological ActivityUnique Features
ApioleVery similarAntimicrobial, anti-inflammatoryDifferent methoxy group position
SafroleRelatedAntimicrobialLower potency compared to dillapiole
EugenolRelatedAnalgesic, antimicrobialWidely used in dental applications
AnetholeRelatedAntimicrobial, antioxidantFound in anise oil

Dillapiole's unique positioning of functional groups contributes to its distinct biological activities compared to these similar compounds. Its specific effects on neutrophil function and potential for drug development underscore its uniqueness within this class of compounds .

Physical Description

Solid

XLogP3

2.7

Melting Point

Mp 29.5 °
29.5°C

UNII

438CJQ562D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8025-95-4
484-31-1

Wikipedia

Dillapiole

Dates

Modify: 2023-08-15

Explore Compound Types